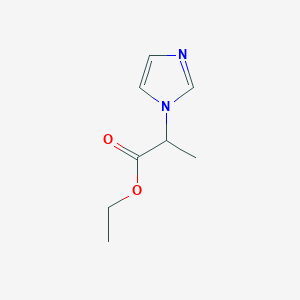

ethyl 2-(1H-imidazol-1-yl)propanoate

Descripción general

Descripción

“Ethyl 2-(1H-imidazol-1-yl)propanoate” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

The molecular structure of “ethyl 2-(1H-imidazol-1-yl)propanoate” includes an imidazole ring attached to a propanoate group . The molecular weight of this compound is 168.2 .

Chemical Reactions Analysis

While specific chemical reactions involving “ethyl 2-(1H-imidazol-1-yl)propanoate” were not found in the available literature, imidazole derivatives are known to participate in a variety of chemical reactions due to their amphoteric nature .

Physical And Chemical Properties Analysis

“Ethyl 2-(1H-imidazol-1-yl)propanoate” is a liquid at room temperature . It has a melting point of 165-168 degrees Celsius .

Aplicaciones Científicas De Investigación

Antibacterial and Antimycobacterial Activities

Imidazole derivatives show antibacterial and antimycobacterial activities . They can be used in the development of new drugs to treat infectious diseases .

Anti-inflammatory and Antitumor Activities

Imidazole derivatives also exhibit anti-inflammatory and antitumor activities . They can be used in the treatment of inflammation and cancer .

Antidiabetic and Anti-allergic Activities

Imidazole derivatives have shown potential in the treatment of diabetes and allergies .

Antipyretic and Antiviral Activities

These compounds can be used in the development of antipyretic (fever-reducing) and antiviral drugs .

Antioxidant Activities

Some imidazole derivatives have shown good scavenging potential, making them useful as antioxidants .

Anti-amoebic, Antihelmintic, and Antifungal Activities

Imidazole derivatives have demonstrated anti-amoebic, antihelmintic (anti-worm), and antifungal activities . For example, aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were synthesized and evaluated for their antifungal activity towards Candida albicans and non-albicans Candida species strains .

Ulcerogenic Activities

Imidazole derivatives can be used in the treatment of ulcers .

Synthesis of Functional Molecules

Imidazole is a key component in the synthesis of functional molecules used in a variety of everyday applications .

Safety and Hazards

Direcciones Futuras

Imidazole derivatives, including “ethyl 2-(1H-imidazol-1-yl)propanoate”, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on exploring the potential applications of these compounds in various fields, including medicine and industry .

Mecanismo De Acción

Target of Action

Ethyl 2-(1H-imidazol-1-yl)propanoate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects

Biochemical Pathways

Imidazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects

Propiedades

IUPAC Name |

ethyl 2-imidazol-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)7(2)10-5-4-9-6-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVJITQMDSKHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(1H-imidazol-1-yl)propanoate | |

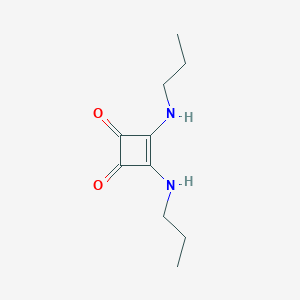

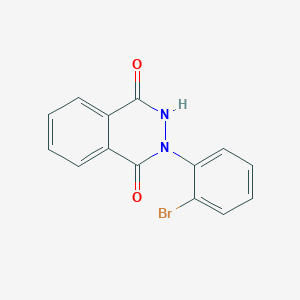

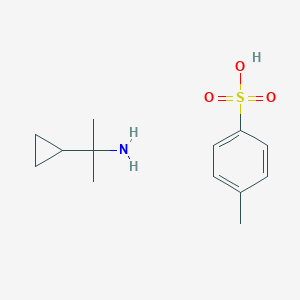

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)

![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)

![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)

![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)